molecular formula C22H31N3O13 B3010882 GlcNAc1-b-6GalNAc-alpha-PNP CAS No. 235752-73-5; 7284-16-4

GlcNAc1-b-6GalNAc-alpha-PNP

Cat. No.: B3010882
CAS No.: 235752-73-5; 7284-16-4
M. Wt: 545.498
InChI Key: HWBFEVWOQMUQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GlcNAcβ1-6GalNAc-α-pNP (core 6-O-pNP) is a synthetic disaccharide derivative featuring an N-acetylglucosamine (GlcNAc) residue linked via a β1-6 glycosidic bond to an N-acetylgalactosamine (GalNAc) moiety, with a para-nitrophenyl (pNP) group attached at the anomeric position of GalNAc. This compound is widely utilized as a substrate in enzymatic assays to study glycosyltransferases, particularly those involved in O-glycan biosynthesis, such as UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs) and β1-6-N-acetylglucosaminyltransferases . Its structural mimicry of natural O-glycan core 6 makes it indispensable for probing enzyme specificity and kinetic parameters in glycobiology research.

Properties

IUPAC Name

N-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBFEVWOQMUQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core 3-O-pNP (GlcNAcβ1-3GalNAc-α-pNP)

  • Structural Difference : The β1-3 linkage between GlcNAc and GalNAc distinguishes core 3-O-pNP from core 6-O-pNP.
  • Functional Implications: Core 3-O-pNP is a substrate for β1-3-N-acetylglucosaminyltransferases (e.g., C3GnT) and is associated with mucin-type O-glycans in gastrointestinal and respiratory tracts.
  • Availability : Commercially sourced (Toronto Research Chemicals) alongside core 6-O-pNP .

GalNAcβ1-4GlcNAc-β-pNP (LDN-pNP)

  • Structural Difference: Features a β1-4 linkage and a β-anomeric pNP group, contrasting with the β1-6 linkage and α-pNP in core 6-O-pNP.
  • Synthesis : Enzymatically synthesized using bovine β1-4-galactosyltransferase (β4GalT I) and GlcNAc-β-pNP as an acceptor .
  • Applications : Used to study β1-4-galactosyltransferases and lectins specific for the LacdiNAc (LDN) motif, prevalent in nematode and mammalian glycans .

Galβ1-3GalNAc-α-pNP

  • Structural Difference : Contains a galactose (Gal) residue linked β1-3 to GalNAc-α-pNP, replacing GlcNAc in core 6-O-pNP.
  • Functional Role : A substrate for α2-6-sialyltransferases (e.g., ST6GalNAc I) and a mimic of O-glycan core 1. Its modification with sialic acid (e.g., Neu5Acα2-6GalNAc-α-pNP) is critical for studying sialylation in cancer-associated antigens .
  • Availability : Commercially available (TCI Chemicals) .

GlcNAcβ1-3[GlcNAcβ1-6]GalNAc-α-Thr (Branched Core 6)

  • Structural Difference : A branched structure with GlcNAc residues attached via β1-3 and β1-6 linkages to GalNAc.
  • Applications : Used to investigate the activity of branching enzymes like β1-6-GlcNAc-transferases (GCNT2) in forming complex O-glycans. This compound’s synthesis involves chemoenzymatic methods .

Data Table: Key Comparative Properties

Compound Linkage Anomeric Configuration Key Enzymes Studied Source/Synthesis Applications References
GlcNAcβ1-6GalNAc-α-pNP β1-6 α-pNP ppGalNAcTs, β1-6-GlcNAcTs Commercial (TRC) O-glycan core 6 studies [1, 3]
GlcNAcβ1-3GalNAc-α-pNP β1-3 α-pNP C3GnT Commercial (TRC) Core 3 O-glycan research [1, 3]
GalNAcβ1-4GlcNAc-β-pNP β1-4 β-pNP β4GalT I Enzymatic synthesis LDN motif studies [1, 9]
Galβ1-3GalNAc-α-pNP β1-3 α-pNP ST6GalNAc I Commercial (TCI) Core 1 sialylation assays [7, 10]
Neu5Acα2-6GalNAc-α-pNP α2-6 (sialic) α-pNP ST6GalNAc I Custom synthesis Cancer glycan profiling [10]

Functional and Enzymatic Specificity Insights

  • Anomeric Configuration: The α-pNP group in core 6-O-pNP is critical for binding to ppGalNAcTs, as β-pNP derivatives (e.g., GalNAcβ1-4GlcNAc-β-pNP) are inactive in these assays .
  • Synthetic Accessibility : Core 6-O-pNP and core 3-O-pNP are commercially available, while branched or sialylated variants require specialized enzymatic or chemical synthesis .

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